2-Amino-5-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol
CAS No.:
Cat. No.: VC18268597
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4O |
|---|---|
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 2-amino-5-(2-ethyl-1,2,4-triazol-3-yl)phenol |
| Standard InChI | InChI=1S/C10H12N4O/c1-2-14-10(12-6-13-14)7-3-4-8(11)9(15)5-7/h3-6,15H,2,11H2,1H3 |
| Standard InChI Key | QMNDDTIAAMXNQK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NC=N1)C2=CC(=C(C=C2)N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 2-amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol is C₁₀H₁₂N₄O, with a molecular weight of 204.23 g/mol . The compound features a phenol core substituted at the 5-position by a 1-ethyl-1H-1,2,4-triazol-5-yl group and at the 2-position by an amino group.
Structural Descriptors
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IUPAC Name: 2-amino-4-(5-ethyl-1H-1,2,4-triazol-3-yl)phenol (Note: Positional isomerism in triazole numbering may lead to alternative nomenclature) .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₄O | |
| Molecular Weight (g/mol) | 204.23 | |
| Hydrogen Bond Donors | 3 (2 × NH, 1 × OH) | |
| Hydrogen Bond Acceptors | 4 (3 × N, 1 × O) |
Synthesis and Reactivity
Example Pathway (Inferred):
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Formation of 1-Ethyl-1H-1,2,4-Triazole: Ethylhydrazine reacts with cyanamide to yield 1-ethyl-1H-1,2,4-triazole.
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Coupling to Phenol Derivative: Suzuki-Miyaura coupling links the triazole to a brominated 2-aminophenol scaffold.
Reactivity Profile
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Amino Group: Participates in acylation, Schiff base formation, and coordination chemistry.
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Phenolic OH: Susceptible to alkylation, sulfonation, and oxidation.
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Triazole Ring: Engages in electrophilic substitution at N-1 or C-3 positions .
Physicochemical Properties
Spectral Data
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¹H NMR: Expected signals include:
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IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O-H/N-H stretch), 1600 cm⁻¹ (C=N triazole), and 1250 cm⁻¹ (C-O phenol) .
Crystallography
No single-crystal data exists for this compound, but related structures (e.g., pyrazolin-N-thioamides) exhibit planar triazole rings with dihedral angles of 78–87° relative to adjacent aromatic systems .
| Compound Class | Activity | Mechanism | Source |
|---|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Antitrypanosomal | DNA intercalation | |
| Triazole-pyrazole hybrids | Cytostatic | Cell cycle arrest |
Material Science
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